1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18834317
InChI: InChI=1S/C9H10ClNOS/c1-5(10)9(12)8-6(11)3-2-4-7(8)13/h2-5,13H,11H2,1H3
SMILES:
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18834317

Molecular Formula: C9H10ClNOS

Molecular Weight: 215.70 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one -

Specification

Molecular Formula C9H10ClNOS
Molecular Weight 215.70 g/mol
IUPAC Name 1-(2-amino-6-sulfanylphenyl)-2-chloropropan-1-one
Standard InChI InChI=1S/C9H10ClNOS/c1-5(10)9(12)8-6(11)3-2-4-7(8)13/h2-5,13H,11H2,1H3
Standard InChI Key BSYBHPQWGGXQFR-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=C(C=CC=C1S)N)Cl

Introduction

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by its complex structure, which includes an amino group, a mercapto group, and a chloropropanone moiety. This compound has garnered significant interest in medicinal chemistry and biological research due to its potential biological activities and the presence of reactive functional groups that can interact with various biological targets.

Key Features:

  • Molecular Formula: C9H10ClNOS

  • Molecular Weight: Approximately 215.70 g/mol

  • CAS Number: 1804503-76-1

Synthesis Steps:

  • Starting Materials: Substituted phenols or amines.

  • Reaction Conditions: Controlled temperature, solvent selection, and reagent optimization.

  • Purification Methods: Techniques like recrystallization or chromatography are used to optimize reaction yields and purity.

Biological Activities and Applications

1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one exhibits promising biological activities, making it a subject of interest for further research in medicinal chemistry. Its derivatives have been studied for various therapeutic potentials.

Biological Activities:

  • Enzyme Inhibition: Potential to inhibit enzyme activity through covalent bonding.

  • Receptor Binding: Ability to bind to specific molecular targets.

Applications:

  • Medicinal Chemistry: Potential in developing new therapeutic agents.

  • Biological Research: Used in studies to understand biological interactions and mechanisms.

Structural Similarities and Comparisons

Several compounds share structural similarities with 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one, differing mainly in the positioning of functional groups or the type of substituents.

Comparable Compounds:

Compound NameMolecular FormulaUnique Features
1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-oneC9H10ClNOSDifferent positioning of the mercapto group
1-(3-Amino-4-methoxyphenyl)-propan-1-oneC10H13NO2Methoxy group instead of mercapto
3-(4-Amino-naphthalen-1-ylmethylene)-3H-isobenzofuran-1-oneC19H13NO2Larger aromatic system with distinct reactivity

Research Findings and Future Directions

Detailed studies are required to elucidate the specific mechanisms underlying the biological activities of 1-(2-Amino-6-mercaptophenyl)-2-chloropropan-1-one and to evaluate its therapeutic potential fully. Kinetic studies can provide insights into the rates of reactions and the stability of intermediates formed during transformations.

Future Research Directions:

  • Mechanism Elucidation: Investigate the specific mechanisms of biological activity.

  • Therapeutic Potential: Evaluate the compound's potential as a therapeutic agent.

  • Derivative Synthesis: Develop new derivatives with enhanced biological activities.

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